molecular formula C9H11N3 B103630 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 19364-67-1

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine

Cat. No.: B103630
CAS No.: 19364-67-1
M. Wt: 161.2 g/mol
InChI Key: GBTVKWUBCBHYMZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic aromatic amine with a benzimidazole core structure Benzimidazoles are known for their broad range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 2,5-dimethylbenzene-1,4-diamine with formic acid or formamide under acidic conditions can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves scalable processes such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and environmental impact. The use of catalysts, such as transition metals or acidic resins, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-Methyl-1H-benzo[d]imidazol-7-amine
  • 5-Methyl-1H-benzo[d]imidazol-7-amine
  • 1H-benzo[d]imidazol-7-amine

Uniqueness: The presence of two methyl groups at positions 2 and 5 in 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVKWUBCBHYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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